(R)-Clenbuterol

説明

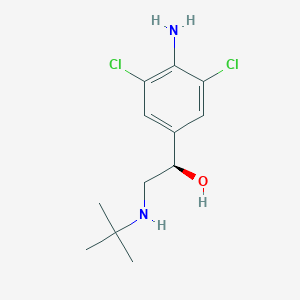

Structure

3D Structure

特性

IUPAC Name |

(1R)-1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18Cl2N2O/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7/h4-5,10,16-17H,6,15H2,1-3H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJMRWALKKWQGH-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@@H](C1=CC(=C(C(=C1)Cl)N)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301316988 | |

| Record name | (-)-Clenbuterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50306-03-1 | |

| Record name | (-)-Clenbuterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50306-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-Clenbuterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050306031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Clenbuterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-4-amino-α-[(tert-butylamino)methyl]-3,5-dichlorobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLENBUTEROL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95Q3052YP1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-Clenbuterol's Anabolic Action in Skeletal Muscle: A Technical Guide to its Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Clenbuterol, the pharmacologically active enantiomer of clenbuterol, is a potent β2-adrenergic receptor agonist renowned for its significant anabolic and anti-catabolic effects on skeletal muscle. This has led to its exploration for potential therapeutic applications in muscle wasting diseases, alongside its notorious use as a performance-enhancing agent in athletics and a growth-promoting agent in livestock. Understanding the precise molecular mechanisms underpinning the action of this compound is paramount for the development of targeted therapies that can harness its muscle-building properties while mitigating potential adverse effects. This in-depth technical guide provides a comprehensive overview of the core mechanisms of this compound in skeletal muscle, detailing the signaling pathways, experimental validation protocols, and the stereoselective nature of its activity.

The Stereoselective Advantage of this compound

Clenbuterol is a chiral molecule and is synthesized as a racemic mixture of its (R)- and (S)-enantiomers. However, the biological activity predominantly resides in the (R)-isomer. This stereoselectivity is a critical consideration in both research and potential therapeutic development. The (R)-enantiomer exhibits a significantly higher binding affinity for the β2-adrenergic receptor compared to the (S)-enantiomer, which is largely inactive. This difference in affinity translates to a more potent induction of downstream signaling cascades and subsequent physiological effects.

| Enantiomer | β2-Adrenoceptor Binding Affinity (pKi) | Functional Potency (cAMP accumulation) |

| This compound | High | Potent Agonist |

| (S)-Clenbuterol | Low to Negligible | Very Weak to No Activity |

This table summarizes the general findings on the stereoselectivity of clenbuterol's interaction with the β2-adrenergic receptor. Specific pKi and EC50 values can vary depending on the experimental system.

The profound difference in activity underscores the importance of using the pure (R)-enantiomer in research to accurately dissect its specific effects and avoid confounding results from the inactive (S)-isomer.

Core Signaling Pathways Activated by this compound

The anabolic effects of this compound in skeletal muscle are primarily mediated through the activation of the β2-adrenergic receptor (β2-AR), a G-protein coupled receptor (GPCR). Upon binding of this compound, the β2-AR undergoes a conformational change, initiating a cascade of intracellular signaling events. The receptor exhibits dual coupling to both stimulatory (Gs) and inhibitory (Gi) G-proteins, leading to the activation of multiple downstream pathways that collectively promote muscle hypertrophy.

The Canonical Gs-cAMP-PKA Pathway: A Primary Driver of Anabolism

The classical signaling pathway initiated by this compound involves the activation of the Gs alpha subunit. This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA). Activated PKA then phosphorylates a multitude of downstream targets, culminating in increased protein synthesis and decreased protein degradation.

Canonical Gs-cAMP-PKA signaling pathway activated by this compound.

The Non-Canonical Gi-Akt/mTOR Pathway: A Parallel Anabolic Route

In addition to the Gs pathway, evidence suggests that the β2-AR can also couple to the inhibitory G-protein, Gi. The βγ subunits of Gi can activate Phosphoinositide 3-kinase (PI3K), leading to the activation of Akt (also known as Protein Kinase B). Akt is a central node in a signaling network that promotes muscle hypertrophy. Activated Akt phosphorylates and activates the mammalian target of rapamycin (mTOR), a key regulator of protein synthesis. The Akt/mTOR pathway enhances the translation of specific mRNAs and promotes ribosomal biogenesis, both of which are essential for muscle growth.

Non-canonical Gi-Akt/mTOR signaling pathway.

Dual Impact on Protein Metabolism: Synthesis and Degradation

The net anabolic effect of this compound arises from its dual action on both protein synthesis and protein degradation.

Enhancement of Protein Synthesis

As detailed in the signaling pathways above, this compound stimulates protein synthesis through both PKA- and Akt/mTOR-dependent mechanisms. This leads to an increased rate of translation of contractile proteins, ultimately resulting in an increase in myofiber size.

Inhibition of Protein Degradation

This compound also exerts a potent anti-catabolic effect by inhibiting the major pathways of protein degradation in skeletal muscle. This is primarily achieved through the suppression of the ubiquitin-proteasome system (UPS). This compound has been shown to decrease the expression of key muscle-specific E3 ubiquitin ligases, such as Atrogin-1/MAFbx and MuRF1, which are critical for tagging proteins for degradation by the proteasome.[1][2][3][4] The suppression of these "atrogenes" is a key component of the anti-atrophic effects of this compound.

The Mitochondrial Paradox: A Decrease in Oxidative Capacity

Paradoxically, despite its ergogenic reputation, chronic administration of clenbuterol has been shown to decrease mitochondrial content and oxidative capacity in skeletal muscle.[5][6][7] This seemingly counterintuitive effect is attributed to the reciprocal regulation of two key transcriptional regulators:

-

Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α): A master regulator of mitochondrial biogenesis.

-

Receptor-interacting protein 140 (RIP140): A transcriptional co-repressor that inhibits mitochondrial gene expression.

Chronic clenbuterol treatment has been demonstrated to decrease the expression of PGC-1α while simultaneously increasing the expression of RIP140.[5][6][7] This shift in the balance of these regulators leads to a reduction in mitochondrial biogenesis and a decrease in the capacity for oxidative metabolism. This effect is more pronounced in fast-twitch muscle fibers.

Experimental Protocols for Studying this compound's Mechanism of Action

To rigorously investigate the mechanisms of this compound, a combination of in vitro and in vivo experimental models is employed. The following are detailed, step-by-step methodologies for key experiments.

In Vitro Assessment of this compound-Induced Myotube Hypertrophy

Objective: To quantify the hypertrophic effect of this compound on cultured muscle cells.

Cell Line: C2C12 myoblasts are a commonly used and reliable model for studying myogenesis and muscle hypertrophy in vitro.

Methodology:

-

Cell Culture and Differentiation:

-

Culture C2C12 myoblasts in growth medium (DMEM with 10% fetal bovine serum).

-

Once confluent, induce differentiation by switching to differentiation medium (DMEM with 2% horse serum).

-

Allow myoblasts to fuse and form multinucleated myotubes over 4-5 days.

-

-

Treatment:

-

Treat differentiated myotubes with varying concentrations of this compound (e.g., 1 nM to 10 µM) or a vehicle control (e.g., sterile water or DMSO) for 24-48 hours.

-

Positive Control: Treat a separate set of wells with a known hypertrophic agent, such as insulin-like growth factor 1 (IGF-1) (e.g., 100 ng/mL).[8][9][10][11]

-

Negative Control: Co-treat a set of wells with this compound and a β2-adrenergic receptor antagonist, such as ICI 118,551, to confirm receptor-mediated effects.[12][13][14]

-

-

Immunofluorescence and Imaging:

-

Fix the myotubes with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block with a suitable blocking buffer (e.g., 5% goat serum in PBS).

-

Incubate with a primary antibody against a myotube marker, such as myosin heavy chain (MHC).

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain nuclei with DAPI.

-

Capture images using a fluorescence microscope.

-

-

Quantification of Myotube Diameter:

-

Using image analysis software (e.g., ImageJ), measure the diameter of at least 100 myotubes per condition from multiple random fields of view.

-

Calculate the average myotube diameter for each treatment group.

-

Sources

- 1. Clenbuterol induces muscle-specific attenuation of atrophy through effects on the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. journals.physiology.org [journals.physiology.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Clenbuterol, a β2-adrenergic agonist, reciprocally alters PGC-1 alpha and RIP140 and reduces fatty acid and pyruvate oxidation in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | The Role of the IGF-1 Signaling Cascade in Muscle Protein Synthesis and Anabolic Resistance in Aging Skeletal Muscle [frontiersin.org]

- 9. Multifaceted Role of Insulin-like Growth Factors and mTOR in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of IGF-1-Mediated Regulation of Skeletal Muscle Hypertrophy and Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Use of Growth Hormone, IGF-I, and Insulin for Anabolic Purpose: Pharmacological Basis, Methods of Detection, and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of clenbuterol on central beta-1 and beta-2 adrenergic receptors of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of clenbuterol, a beta 2-adrenoceptor agonist, on macronutrient selection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Beta(2)-adrenoceptor agonist clenbuterol reduces infarct size and myocardial apoptosis after myocardial ischaemia/reperfusion in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-Clenbuterol Stereoisomer: A Technical Guide to its Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Clenbuterol, a potent β2-adrenergic receptor agonist, exists as a racemic mixture of (R)- and (S)-enantiomers. It is well-established that the pharmacological activity of clenbuterol resides almost exclusively in the (R)-(-)-enantiomer. This technical guide provides an in-depth exploration of the pharmacological effects of the (R)-Clenbuterol stereoisomer, designed for researchers, scientists, and drug development professionals. We will delve into the stereoselective interactions with the β2-adrenergic receptor, downstream signaling cascades, pharmacokinetic profiles, and detailed experimental protocols for in vitro characterization. This guide aims to provide a comprehensive understanding of this compound's mechanism of action and a practical framework for its investigation.

Introduction: The Significance of Stereoisomerism in Pharmacology

In drug development, the three-dimensional structure of a molecule is paramount to its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profound differences in their pharmacological and toxicological profiles. The human body is a chiral environment, and thus, receptors, enzymes, and other biological targets often interact preferentially with one enantiomer over the other. The case of clenbuterol serves as a classic example of stereoselectivity in pharmacology, where one enantiomer is responsible for the desired therapeutic effects while the other is largely inactive.[1]

Receptor Binding Affinity: The Basis of Stereoselectivity

Table 1: Binding Affinity of Racemic Clenbuterol

| Receptor Subtype | Ligand | Kd (nM) | Source |

| β1-adrenoceptor | Racemic Clenbuterol | 38 | [3] |

| β2-adrenoceptor | Racemic Clenbuterol | 6.3 | [3] |

Note: Data for individual enantiomers is not available. The provided data is for the racemic mixture.

The stereoselective binding of this compound is attributed to a more favorable three-point interaction with the binding pocket of the β2-adrenergic receptor, leading to a more stable drug-receptor complex and subsequent receptor activation.

Functional Activity: From Receptor Binding to Cellular Response

The binding of this compound to the β2-adrenergic receptor triggers a conformational change, leading to the activation of the receptor and initiation of downstream signaling pathways. The functional potency of an agonist is typically quantified by its EC50 value, the concentration at which it elicits 50% of its maximal effect.

Studies have demonstrated that the (-)-enantiomer (R-Clenbuterol) is responsible for the pharmacological activity, while the (+)-enantiomer (S-Clenbuterol) has no significant effect.[1] Racemic clenbuterol has a reported EC50 of 31.9 nM in a β2-adrenergic receptor activation assay.[5] It is important to note that clenbuterol is considered a partial agonist, meaning it does not produce the same maximal response as a full agonist like isoproterenol, even at saturating concentrations.

Downstream Signaling Pathway: The cAMP-PKA Cascade

Upon activation by this compound, the β2-adrenergic receptor couples to a stimulatory G protein (Gs). This initiates a cascade of intracellular events, with the cyclic adenosine monophosphate (cAMP) pathway being the primary signaling mechanism.[2]

The signaling cascade proceeds as follows:

-

G Protein Activation: The activated β2-adrenergic receptor catalyzes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the Gs protein (Gαs).

-

Adenylate Cyclase Activation: The GTP-bound Gαs dissociates from the βγ-subunits and activates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase converts adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and binds to the regulatory subunits of protein kinase A (PKA), causing the release and activation of the catalytic subunits of PKA.

-

Phosphorylation of Target Proteins: Activated PKA phosphorylates various downstream cellular proteins, leading to the ultimate physiological responses, such as smooth muscle relaxation in the bronchioles.

Figure 1: this compound induced β2-adrenergic receptor signaling pathway.

Pharmacokinetics: A Stereoselective Profile

The pharmacokinetic properties of clenbuterol enantiomers have been shown to differ significantly. In a study conducted in rats, this compound exhibited a larger volume of distribution and a higher total body clearance compared to the (S)-enantiomer.[3] This suggests that the active enantiomer is more widely distributed in the tissues and is eliminated from the body more rapidly.

Table 2: Pharmacokinetic Parameters of Clenbuterol Enantiomers in Rats

| Parameter | This compound | (S)-Clenbuterol | Source |

| Volume of Distribution (Vd) | 9.17 L/kg | 4.14 L/kg | [3] |

| Total Body Clearance (CL) | 13.5 mL/min/kg | 11.5 mL/min/kg | [3] |

| Free Fraction in Plasma | 48.8% | 33.1% | [3] |

These differences in pharmacokinetics are likely due to stereoselective protein binding and tissue distribution. A higher free fraction of this compound in plasma may contribute to its greater pharmacological activity.

Experimental Protocols

Competitive Radioligand Binding Assay for Ki Determination

This protocol outlines a method to determine the binding affinity (Ki) of this compound for the β2-adrenergic receptor.

Figure 2: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Culture cells expressing a high density of β2-adrenergic receptors (e.g., HEK293 or CHO cells).

-

Harvest the cells and homogenize in a suitable buffer (e.g., Tris-HCl) to lyse the cells.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at a high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a binding buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed amount of cell membrane preparation to each well.

-

Add a fixed concentration of a radiolabeled β2-adrenergic receptor antagonist (e.g., [3H]-dihydroalprenolol) to each well.

-

Add increasing concentrations of unlabeled this compound to the wells. Include wells with buffer only (total binding) and wells with a high concentration of a non-radiolabeled antagonist (e.g., propranolol) to determine non-specific binding.

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

-

Detection and Analysis:

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on each filter using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the this compound concentration to generate a competition curve and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Cell-Based cAMP Assay for EC50 Determination

This protocol describes a method to measure the functional potency (EC50) of this compound by quantifying the production of cAMP in whole cells.

Figure 3: Workflow for a cell-based cAMP assay.

Step-by-Step Methodology:

-

Cell Culture:

-

Seed cells expressing the β2-adrenergic receptor (e.g., HEK293 or CHO cells) into a 96-well plate and allow them to adhere and grow overnight.

-

-

Cell Stimulation:

-

Remove the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add increasing concentrations of this compound to the wells. Include control wells with buffer only.

-

Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits).

-

Add the detection reagents from the kit to the cell lysates.

-

-

Signal Measurement:

-

Measure the signal (e.g., fluorescence or luminescence) using a plate reader. The signal will be proportional to the amount of cAMP produced.

-

-

Data Analysis:

-

Plot the signal as a function of the this compound concentration to generate a dose-response curve.

-

Fit the data to a sigmoidal dose-response model to determine the EC50 value.

-

Conclusion

The pharmacological effects of clenbuterol are predominantly mediated by the (R)-enantiomer, highlighting the critical role of stereochemistry in drug action. This compound exhibits high affinity for the β2-adrenergic receptor and acts as a partial agonist, initiating the cAMP-PKA signaling cascade. The stereoselective nature of clenbuterol extends to its pharmacokinetic profile, with the (R)-enantiomer showing a distinct distribution and clearance pattern. This in-depth technical guide provides a foundational understanding of the pharmacological properties of this compound and offers practical experimental frameworks for its further investigation. A more precise quantitative understanding of the binding affinity and functional potency of the individual enantiomers remains a key area for future research and would be invaluable for the rational design of more selective and efficacious β2-adrenergic receptor agonists.

References

-

Photo-clenbuterol: Optical Control of β2‑Adrenergic Receptor Signaling by Photoswitchable Ligand Efficacy. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Analysis of the beta 1 and beta 2 adrenoceptor interactions of the partial agonist, clenbuterol (NAB365), in the rat jugular vein and atria. (1987). National Center for Biotechnology Information. Retrieved from [Link]

-

Effects of optical isomers of clenbuterol on the relaxant response in rat uterus. (2001). National Center for Biotechnology Information. Retrieved from [Link]

-

Comparison of clenbuterol enantiomers using four psychopharmacological tests sensitive to beta-agonists. (1985). National Center for Biotechnology Information. Retrieved from [Link]

-

Analysis of the beta1 and beta2 adrenoceptor interactions of the partial agonist, clenbuterol (NAB365), in the rat jugular vein and atria. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Selective regulation of beta-2 adrenergic receptors by the chronic administration of the lipophilic beta adrenergic receptor agonist clenbuterol: an autoradiographic study. (1987). National Center for Biotechnology Information. Retrieved from [Link]

-

Effects of clenbuterol on central beta-1 and beta-2 adrenergic receptors of the rat. (1985). National Center for Biotechnology Information. Retrieved from [Link]

-

(PDF) Supramolecular effects in chiral discrimination of clenbuterol enantiomers in RP-HPLC: System with helically self-assembled mobile-phase additive. Retention studies and molecular modeling approach. (n.d.). ResearchGate. Retrieved from [Link]

-

A comparison between clenbuterol, salbutamol and terbutaline in relation to receptor binding and in vitro relaxation of equine tracheal muscle. (1998). National Center for Biotechnology Information. Retrieved from [Link]

-

Clenbuterol. (n.d.). ResearchGate. Retrieved from [Link]

-

Effects of the β2-Agonist Clenbuterol on β1- and β2-Adrenoceptor mRNA Expressions of Rat Skeletal and Left Ventricle Muscles. (n.d.). ResearchGate. Retrieved from [Link]

-

Resolution of R-(-) and S-(+)- enantiomers of clenbuterol in pharmaceutical preparations and black-market products using liquid chromatography-tandem mass spectrometry. (2017). National Center for Biotechnology Information. Retrieved from [Link]

-

Beta2-adrenergic agonist clenbuterol increases energy expenditure and fat oxidation, and induces mTOR phosphorylation in skeletal muscle of young healthy men. (n.d.). Technical University of Denmark. Retrieved from [Link]

-

The Effect of the Clenbuterol—β2-Adrenergic Receptor Agonist on the Peripheral Blood Mononuclear Cells Proliferation. (2021). Semantic Scholar. Retrieved from [Link]

-

Clenbuterol (0.3–3.0 mg/kg, i.p.), via β2-adrenergic receptor... (n.d.). ResearchGate. Retrieved from [Link]

-

Quantification and Stereochemical Composition of R-(−) and S-(+)-Clenbuterol Enantiomers in Bovine Urine by Liquid Chromatography–Tandem Mass Spectrometry. (2020). Oxford Academic. Retrieved from [Link]

-

A comparison between clenbuterol, salbutamol and terbutaline in relation to receptor binding and in vitro relaxation of equine tracheal muscle. (1998). National Center for Biotechnology Information. Retrieved from [Link]

-

Quantification and Stereochemical Composition of R-(-) and S-(+)-Clenbuterol Enantiomers in Bovine Urine by Liquid Chromatography-Tandem Mass Spectrometry. (2020). National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmacological characterization of the discriminative stimulus effects of clenbuterol in rats. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Biosynthesis and Identification of Clenbuterol Metabolites in Urine and In Vitro Microsome Incubation Samples Using UHPLC‐Q‐Exactive Orbitrap Mass Spectrometry: A Comparison Between Human and Bovine Metabolism. (2021). National Center for Biotechnology Information. Retrieved from [Link]

-

Enantiomeric Separation of Clenbuterol as Analytical Strategy to Distinguish Abuse from Meat Contamination. (n.d.). World Anti-Doping Agency. Retrieved from [Link]

-

β2-adrenoceptor agonist clenbuterol reduces infarct size and myocardial apoptosis after myocardial ischaemia/reperfusion in anaesthetized rats. (2012). National Center for Biotechnology Information. Retrieved from [Link]

-

Evaluation of R‐ (−) and S‐ (+) Clenbuterol Enantiomers during a Doping cycle or Continuous Ingestion of Contaminated Meat using Chiral Liquid Chromatography by LC‐TQ‐MS. (n.d.). ResearchGate. Retrieved from [Link]

-

Highly Sensitive Lateral Flow Immunoassay for Clenbuterol and Structurally Similar Beta2-Agonists in Meat. (2024). National Center for Biotechnology Information. Retrieved from [Link]

-

Highly Sensitive Lateral Flow Immunoassay for Clenbuterol and Structurally Similar Beta2-Agonists in Meat. (2024). MDPI. Retrieved from [Link]

-

EC50 analysis. (n.d.). Alsford Lab - LSHTM Blogs. Retrieved from [Link]

-

Flow injection chemiluminescence immunosensor for the determination of clenbuterol by immobilizing coating-antigen on carboxylic resin beads. (2012). Royal Society of Chemistry. Retrieved from [Link]

-

Highly Sensitive Lateral Flow Immunoassay for Clenbuterol and Structurally Similar Beta2-Agonists in Meat. (2024). National Center for Biotechnology Information. Retrieved from [Link]

-

Enantioselective disposition of clenbuterol in rats. (2013). National Center for Biotechnology Information. Retrieved from [Link]

-

ENANTIOMERIC RESOLUTION AND DETERMINATION OF CLENBUTEROL BY HPLC TECHNIQUE IN PLASMA AND PHARMACEUTICAL FORMULATIONS USING POLYS. (2013). Retrieved from [Link]

-

Evaluation of R- (-) and S- (+) Clenbuterol enantiomers during a doping cycle or continuous ingestion of contaminated meat using chiral liquid chromatography by LC-TQ-MS. (2019). National Center for Biotechnology Information. Retrieved from [Link]

-

Formoterol and clenbuterol increase cAMP (A, N = 3) but only formoterol... (n.d.). ResearchGate. Retrieved from [Link]

-

EC 50 and LogEC 50 values for activation of cAMP response in CcOctβR-expressing CHO-K1 cells by various agonists. (n.d.). ResearchGate. Retrieved from [Link]

-

Clenbuterol. (n.d.). PubChem. Retrieved from [Link]

-

Adaptive effects of the β2-agonist clenbuterol on expression of β2-adrenoceptor mRNA in rat fast-twitch fiber-rich muscles. (2014). National Center for Biotechnology Information. Retrieved from [Link]

-

Direct enantioselective separation of clenbuterol by chiral HPLC in biological fluids. (1996). National Center for Biotechnology Information. Retrieved from [Link]

-

PROJECT REVIEW. (n.d.). World Anti-Doping Agency. Retrieved from [Link]

-

Effects of clenbuterol on central β1 and β2 adrenergic receptors of the rat. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Comparison of clenbuterol enantiomers using four psychopharmacological tests sensitive to beta-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of the beta 1 and beta 2 adrenoceptor interactions of the partial agonist, clenbuterol (NAB365), in the rat jugular vein and atria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Photo-clenbuterol: Optical Control of β2‑Adrenergic Receptor Signaling by Photoswitchable Ligand Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Analysis of the beta1 and beta2 adrenoceptor interactions of the partial agonist, clenbuterol (NAB365), in the rat jugular vein and atria | Semantic Scholar [semanticscholar.org]

A Deep Dive into the Stereoselective Binding of (R)-Clenbuterol to the Beta-2 Adrenergic Receptor: A Technical Guide for Researchers

Introduction: The Critical Role of Stereochemistry in Pharmacology – The Case of Clenbuterol

In the realm of drug development and molecular pharmacology, the three-dimensional structure of a molecule is paramount to its biological activity. Chirality, the property of a molecule being non-superimposable on its mirror image, often dictates the efficacy and safety of a therapeutic agent. Clenbuterol, a potent beta-2 adrenergic receptor agonist, serves as a quintessential example of this principle.[1] While administered clinically as a racemate, a 1:1 mixture of its two enantiomers, (R)-(-)-Clenbuterol and (S)-(+)-Clenbuterol, its therapeutic effects are predominantly attributed to the (R)-enantiomer.[1][2] The (R)-isomer is the pharmacologically active form, exhibiting a significantly higher binding affinity for the beta-2 adrenergic receptor.[3] This guide will provide an in-depth technical exploration of the binding affinity of (R)-Clenbuterol for the beta-2 adrenergic receptor, offering field-proven insights and detailed experimental protocols for its characterization.

The Beta-2 Adrenergic Receptor: A Key Therapeutic Target

The beta-2 adrenergic receptor (β2AR) is a member of the G-protein coupled receptor (GPCR) superfamily, the largest and most diverse group of membrane receptors in eukaryotes.[3] These receptors are integral membrane proteins characterized by seven transmembrane domains.[3] The β2AR is a crucial therapeutic target for conditions such as asthma and chronic obstructive pulmonary disease (COPD).[4]

Upon activation by an agonist like this compound, the β2AR undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein. This initiates a downstream signaling cascade involving the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP).[5] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various intracellular proteins, ultimately leading to smooth muscle relaxation and bronchodilation.[5]

Methodologies for Determining Binding Affinity: A Closer Look at Radioligand Binding Assays

To quantify the interaction between this compound and the β2AR, radioligand binding assays are the gold standard. These assays are robust, sensitive, and allow for the determination of key binding parameters such as the dissociation constant (Kd) and the inhibition constant (Ki).

There are two primary types of radioligand binding assays relevant to this topic:

-

Saturation Binding Assays: These are used to determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. This is achieved by incubating the receptor preparation with increasing concentrations of a radiolabeled ligand until saturation is reached.

-

Competition Binding Assays: These assays are employed to determine the affinity (Ki) of an unlabeled compound, such as this compound, for the receptor. In this setup, a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor. The ability of the unlabeled compound to displace the radioligand from the receptor is measured, and the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

A more contemporary approach is the Scintillation Proximity Assay (SPA) , which offers a homogeneous and high-throughput alternative to traditional filtration-based methods. In SPA, the receptor is immobilized onto scintillant-containing beads. Only radioligand molecules that are bound to the receptor are in close enough proximity to the beads to excite the scintillant and produce a detectable signal, thus eliminating the need for a separation step.

Experimental Protocol: Competition Radioligand Binding Assay for Determining the Ki of this compound

This section provides a detailed, step-by-step methodology for a competition radioligand binding assay to determine the inhibition constant (Ki) of this compound for the human beta-2 adrenergic receptor.

1. Materials and Reagents:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the human beta-2 adrenergic receptor.

-

Radioligand: [³H]-Dihydroalprenolol (DHA), a non-selective beta-adrenergic antagonist.

-

Competitor: (R)-(-)-Clenbuterol hydrochloride.

-

Non-specific Binding Control: Propranolol, a high-affinity non-selective beta-blocker.

-

Buffers:

-

Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Cell Scrapers and Centrifuge.

-

Liquid Scintillation Counter.

2. Cell Membrane Preparation:

-

Culture HEK293 cells expressing the human β2AR to confluency.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Scrape the cells into a centrifuge tube and pellet them by centrifugation at 500 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 5 mM Tris-HCl, 5 mM EDTA, pH 7.4) and incubate on ice for 15 minutes.

-

Homogenize the cell suspension using a Dounce homogenizer or sonication.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Discard the supernatant and resuspend the membrane pellet in binding buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

3. Competition Binding Assay Protocol:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of membrane preparation, 50 µL of [³H]-DHA (at a concentration near its Kd), and 50 µL of binding buffer.

-

Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]-DHA, and 50 µL of a high concentration of propranolol (e.g., 10 µM).

-

Competition: 50 µL of membrane preparation, 50 µL of [³H]-DHA, and 50 µL of varying concentrations of this compound (typically spanning a 4-5 log range, e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding of [³H]-DHA as a function of the log concentration of this compound.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value of this compound.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

Quantitative Binding Affinity Data

| Compound | Receptor | Species | Binding Affinity (Kd) | Reference |

| (±)-Clenbuterol | Beta-2 Adrenoceptor | Rat | 6.3 nM |

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the competition radioligand binding assay workflow.

Caption: Workflow for a competition radioligand binding assay.

The Downstream Signaling Cascade of the Beta-2 Adrenergic Receptor

Activation of the β2AR by this compound initiates a well-defined signaling cascade that ultimately leads to the physiological response of smooth muscle relaxation. The key steps in this pathway are visualized below.

Sources

- 1. Selective regulation of beta-2 adrenergic receptors by the chronic administration of the lipophilic beta adrenergic receptor agonist clenbuterol: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Effect of the Clenbuterol—β2-Adrenergic Receptor Agonist on the Peripheral Blood Mononuclear Cells Proliferation, Phenotype, Functions, and Reactive Oxygen Species Production in Race Horses In Vitro [mdpi.com]

- 3. Photo-clenbuterol: Optical Control of β2‑Adrenergic Receptor Signaling by Photoswitchable Ligand Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Effects of clenbuterol on central beta-1 and beta-2 adrenergic receptors of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Discovery and Stereoselective Synthesis of (R)-Clenbuterol

Abstract

Clenbuterol, a potent β2-adrenergic agonist, has a well-documented history in the treatment of respiratory disorders due to its bronchodilatory effects.[1][2] However, the therapeutic action of this sympathomimetic amine is not a property of the racemic mixture traditionally synthesized and administered. Clenbuterol possesses a single chiral center, giving rise to two non-superimposable mirror images known as enantiomers: (R)-(-)-clenbuterol and (S)-(+)-clenbuterol.[1] Decades of pharmacological research have unequivocally demonstrated that the desired β2-agonistic activity resides almost exclusively within the (R)-enantiomer.[1][3][4][5] The (S)-enantiomer is largely inactive in this regard and may contribute to off-target effects.[3][6] This stereoselectivity is the cornerstone of modern drug development, driving the pursuit of enantiopure compounds to maximize therapeutic efficacy while minimizing adverse effects. This guide provides a detailed exploration of the discovery of this stereospecific activity and a technical deep-dive into the core methodologies for isolating and synthesizing the pharmacologically active (R)-enantiomer of clenbuterol.

The Pharmacological Imperative for Enantiomeric Purity

The differential pharmacology of clenbuterol's enantiomers provides a classic case study in the importance of stereochemistry in drug action. The interaction between a chiral drug and its biological target (e.g., a receptor or enzyme) is highly specific, akin to a key fitting into a lock.

-

(R)-(-)-Clenbuterol : This is the eutomer, or the pharmacologically active enantiomer. It is a potent partial agonist of the β2-adrenergic receptor, responsible for the relaxation of smooth muscle in the airways, leading to bronchodilation.[1][3][4] Its higher binding affinity for the β2-receptor is the basis of its therapeutic utility.[5]

-

(S)-(+)-Clenbuterol : This is the distomer, or the less active enantiomer. It exhibits significantly lower affinity for the β2-receptor and does not contribute meaningfully to the desired therapeutic effects.[5][6] Some studies suggest it may possess weak β1-blocking properties, highlighting the potential for off-target effects and an altered side-effect profile when present in a racemic mixture.[3]

The clinical implication is clear: administering a racemic mixture means delivering a 50% dose of an isomeric ballast that offers no therapeutic benefit and may introduce unnecessary pharmacological activity. The development of enantiopure (R)-clenbuterol is therefore driven by the goals of enhancing the therapeutic index, reducing the potential for adverse events, and lowering the overall patient dosage.

Foundational Synthesis: The Racemic Pathway

The original synthesis of clenbuterol, patented in the late 1960s and early 1970s, produced a 50:50 racemic mixture. Understanding this classical pathway is essential to appreciate the subsequent innovations in chiral separation and asymmetric synthesis. The process typically begins with 4-aminoacetophenone.

Protocol 1: General Racemic Synthesis of Clenbuterol

-

Electrophilic Aromatic Substitution (Chlorination): 4-aminoacetophenone is subjected to double chlorination. The activating, ortho/para-directing amino group and the deactivating, meta-directing acetyl group guide the chlorine atoms to the 3 and 5 positions, yielding 4-amino-3,5-dichloroacetophenone.

-

Alpha-Bromination: The resulting acetophenone derivative is brominated at the alpha-carbon position to produce the key intermediate, 1-(4-amino-3,5-dichlorophenyl)-2-bromoethanone.

-

Nucleophilic Substitution (Amination): The bromo-ketone intermediate is reacted with tert-butylamine. The amine acts as a nucleophile, displacing the bromide to form 2-(tert-butylamino)-1-(4-amino-3,5-dichlorophenyl)ethanone.[7]

-

Carbonyl Reduction: The ketone group of the aminoketone intermediate is reduced to a secondary alcohol. This is typically achieved using a reducing agent like sodium borohydride (NaBH₄) or potassium borohydride (KBH₄).[7] This step creates the chiral center, and because the reducing agent can attack from either face of the planar ketone with equal probability, a racemic mixture of (R)- and (S)-clenbuterol is formed.

-

Purification: The final product is purified, often via column chromatography, to yield racemic clenbuterol base, which can be converted to its hydrochloride salt for stability and formulation.[7]

Caption: Workflow for the traditional racemic synthesis of clenbuterol.

Strategies for Accessing Enantiopure this compound

Achieving enantiomeric purity requires specialized techniques that can either separate the existing enantiomers from a racemic mixture or create the desired enantiomer from the outset.

Chiral Resolution: The Separation Approach

Chiral resolution involves the physical separation of enantiomers. In modern pharmaceutical science, preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the predominant method. The principle relies on the differential, transient diastereomeric interactions between the enantiomers and the chiral selector immobilized on the stationary phase, causing one enantiomer to be retained longer than the other.

-

Polysaccharide-Based CSPs: Derivatives of cellulose and amylose are among the most versatile and widely used CSPs. Columns like Chiralcel OJ-RH have demonstrated excellent separation of clenbuterol enantiomers.[1][3]

-

Macrocyclic Antibiotic CSPs: These CSPs, such as those based on teicoplanin (Chirobiotic T) or vancomycin, offer unique chiral recognition capabilities through multiple interaction mechanisms including hydrogen bonding, ionic interactions, and inclusion complexation.[1][4][8]

-

Pirkle-Type and Amide-Type CSPs: Columns like Chirex 3005 and Chirex 3022 utilize π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition and have been successfully applied to clenbuterol.[1][9][10]

Caption: General workflow for chiral resolution of clenbuterol via HPLC.

This protocol is a synthesized example based on established methodologies for analytical-scale separation. Preparative scale would require adjustments to column size, flow rate, and sample loading.

-

Instrumentation: HPLC system with UV detector.

-

Column: Polysaccharide-based CSP, e.g., Chiralcel OJ-RH (250 x 4.6 mm, 5 µm).[1]

-

Mobile Phase: Acetonitrile : 0.3M aqueous Sodium Perchlorate (e.g., 16:84 v/v).[1] Rationale: The combination of an organic modifier and an aqueous salt buffer is crucial for achieving resolution on reversed-phase CSPs. The salt concentration and pH can significantly influence retention and selectivity.

-

Flow Rate: 0.9 mL/min.[1]

-

Detection: UV at 247 nm.[1]

-

Expected Outcome: Baseline separation of the two enantiomers. Under these specific conditions, the (R)-(-) enantiomer typically has a retention time of ~18.6 min, while the (S)-(+) enantiomer has a longer retention time of ~24.9 min.[1]

| CSP Type | Column | Mobile Phase Composition | Resolution (Rs) | Reference |

| Polysaccharide | Chiralcel OJ-RH | ACN : 0.3M NaClO₄ (16:84) | >1.5 (Baseline) | [1] |

| Pirkle-Type | Chirex 3022 | Hexane:1,2-DCE:EtOH/TFA (80:10:10) | 4.2 | [9] |

| Amide-Type | Chirex 3005 | n-Hexane:1,2-DCE:MeOH (54:38:8) | 1.81 | [10] |

| Macrocyclic | Chirobiotic T | Methanol/Acetic Acid/Triethylamine | Not specified | [4][8] |

ACN: Acetonitrile, DCE: Dichloroethane, TFA: Trifluoroacetic acid, MeOH: Methanol

Asymmetric Synthesis: The "Chiral by Design" Approach

While effective, chiral resolution inherently discards 50% of the material. Asymmetric synthesis, which aims to create only the desired enantiomer, is a more elegant and economically favorable strategy. Chemo-enzymatic methods have emerged as a powerful tool for this purpose.

The key step is the stereoselective reduction of the prochiral ketone, 1-(4-amino-3,5-dichlorophenyl)-2-bromoethanone. By using a specific enzyme, one can generate the chiral alcohol intermediate with very high enantiomeric excess (ee).

This protocol is based on the use of ketoreductases (KREDs) for asymmetric reduction.[11][12]

-

Enzyme and Cofactor Preparation: A solution is prepared containing the substrate (1-(4-amino-3,5-dichlorophenyl)-2-bromoethanone), a suitable ketoreductase enzyme (e.g., from Rhodococcus erythropolis), and a catalytic amount of the cofactor NADPH.[11][12] A cofactor regeneration system (e.g., using glucose and glucose dehydrogenase) is often included to make the process economically viable.

-

Asymmetric Reduction: The enzymatic reaction proceeds, with the KRED selectively delivering a hydride to one face of the ketone, producing the chiral alcohol, (R)-1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-ol, in high enantiomeric purity (typically >93% ee).[11][12] Rationale: The enzyme's active site is a complex, three-dimensional chiral environment that binds the substrate in a specific orientation, forcing the reduction to occur from only one direction.

-

Workup and Isolation: The chiral bromo-alcohol intermediate is extracted from the aqueous reaction mixture and purified.

-

Final Amination Step: The enantiopure (R)-bromo-alcohol is then reacted with tert-butylamine. This SN2 reaction proceeds with inversion of configuration at the carbon bearing the bromine, but since the reaction is at the adjacent carbon to the chiral center, the stereochemistry of the alcohol is retained. This yields the final enantiopure this compound.

Caption: Stereoselective synthesis of this compound via a chemo-enzymatic pathway.

Conclusion and Future Outlook

The journey from the discovery of racemic clenbuterol to the targeted synthesis of its (R)-enantiomer exemplifies the progression of modern pharmaceutical chemistry. The recognition that therapeutic activity is stereospecific has rendered the development of racemic drugs, or "chiral switches" to enantiopure forms, a critical strategy for improving drug safety and efficacy.

Methodologies have evolved from classical racemic syntheses followed by laborious resolution to highly efficient and sustainable stereoselective strategies. Chemo-enzymatic approaches, in particular, offer significant advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact. For researchers and drug development professionals, the case of this compound serves as a powerful reminder of the centrality of chirality. Future work will likely focus on discovering novel and more efficient enzymatic catalysts and further optimizing stereoselective chemical routes to make the production of enantiopure drugs like this compound even more scalable and cost-effective.

References

- ENANTIOMERIC RESOLUTION AND DETERMINATION OF CLENBUTEROL BY HPLC TECHNIQUE IN PLASMA AND PHARMACEUTICAL FORMULATIONS USING POLYS. (2013). Journal of Applicable Chemistry, 2(6), 1602-1611.

- CLENBUTEROL synthesis. (n.d.). ChemicalBook.

- Hutt, A. J., & Tan, S. C. (1996). Direct enantioselective separation of clenbuterol by chiral HPLC in biological fluids.

- Simon, P., Lecointre, C., & Costentin, J. (1984). Comparison of clenbuterol enantiomers using four psychopharmacological tests sensitive to beta-agonists. Pharmacology, Biochemistry and Behavior, 21(1), 49-52.

- Application Notes & Protocols for Chiral Separation of Clenbuterol Enantiomers. (n.d.). BenchChem.

- Zhang, Y., et al. (2003). Direct separation and quantitative determination of clenbuterol enantiomers by high performance liquid chromatography using an amide type chiral stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 31(2), 311-319.

- Kannasani, R. K., et al. (2016). Synthesis and Characterization of Bromoclenbuterol. Medicinal Chemistry, 6(8), 546-549.

- [Separation and determination of clenbuterol enantiomers by ultra-performance convergence chromatography]. (2019). Se Pu, 37(8), 868-873.

- Ríos, F., et al. (2017). Resolution of R-(-) and S-(+)- enantiomers of clenbuterol in pharmaceutical preparations and black-market products using liquid chromatography-tandem mass spectrometry. Drug Testing and Analysis, 9(11-12), 1738-1743.

- Mandawade, A. R., Wadke, R. G., & Viswanathan, C. L. (1995). Synthesis and evaluation of Clenbuterol/Rimiterol Analogues. Indian Journal of Pharmaceutical Sciences, 57(5), 190.

- Aboul-Enein, H. Y., & Ali, I. (2001). Chiral resolution of clenbuterol, cimaterol, and mabuterol on Chirobiotic V, T, and TAG columns. Chirality, 13(10), 691-694.

- Blindheim, F. H., Hansen, M. B., Evjen, S., et al. (2018). Chemo-Enzymatic Synthesis of Synthons as Precursors for Enantiopure Clenbuterol and other β2-Agonists. Preprints.org.

- Parr, M. K., et al. (2016). Distinction of clenbuterol intake from drug or contaminated food of animal origin in a controlled administration trial - the potential of enantiomeric separation for doping control analysis. Food Additives & Contaminants: Part A, 33(11), 1-12.

- Heen Blindheim, F., et al. (2018). Chemoenzymatic Synthesis of Synthons as Precursors for Enantiopure Clenbuterol and Other β2-Agonists.

- Hirosawa, I., et al. (2014). Enantioselective disposition of clenbuterol in rats. Biopharmaceutics & Drug Disposition, 35(4), 207-217.

- Westphal, M. V., et al. (2021). Photo-clenbuterol: Optical Control of β2-Adrenergic Receptor Signaling by Photoswitchable Ligand Efficacy. Journal of Medicinal Chemistry, 64(15), 11465-11475.

- Clenbuterol. (n.d.). In Wikipedia. Retrieved January 12, 2026.

Sources

- 1. chalcogen.ro [chalcogen.ro]

- 2. Clenbuterol - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Enantioselective disposition of clenbuterol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Photo-clenbuterol: Optical Control of β2‑Adrenergic Receptor Signaling by Photoswitchable Ligand Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of clenbuterol enantiomers using four psychopharmacological tests sensitive to beta-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CLENBUTEROL synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Direct enantioselective separation of clenbuterol by chiral HPLC in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Direct separation and quantitative determination of clenbuterol enantiomers by high performance liquid chromatography using an amide type chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. preprints.org [preprints.org]

- 12. researchgate.net [researchgate.net]

(R)-Clenbuterol: A Technical Guide to its Dual Modulatory Effects on Protein Synthesis and Lipolysis

Abstract

Clenbuterol, a potent and long-acting β2-adrenergic receptor (β2-AR) agonist, is clinically utilized in some countries as a bronchodilator.[1] However, its profound "repartitioning" effects—concurrently promoting skeletal muscle growth and reducing adipose tissue mass—have made it a subject of intense research and illicit use in athletic and bodybuilding communities.[2][3][4] Clenbuterol is administered as a racemic mixture, but its pharmacological activity resides almost exclusively in the (R)-(-)-enantiomer.[5][6] This guide provides an in-depth technical analysis of the distinct molecular mechanisms through which (R)-Clenbuterol orchestrates protein synthesis in skeletal muscle and lipolysis in adipose tissue. We will dissect the core signaling pathways, present validated experimental protocols for their investigation, and summarize key quantitative outcomes, offering a comprehensive resource for researchers and drug development professionals.

The Anabolic Effect: this compound and Skeletal Muscle Protein Synthesis

The primary anabolic effect of this compound, skeletal muscle hypertrophy, is mediated by its specific interaction with β2-adrenergic receptors expressed on the surface of muscle fibers.[7] This interaction triggers a signaling cascade that culminates in the activation of the Akt/mTOR pathway, a central regulator of cell growth and protein synthesis.[8][9][10]

Mechanism of Action: The β2-AR to mTORC1 Signaling Axis

The binding of this compound to the β2-AR initiates a conformational change that activates the associated stimulatory G-protein (Gs). This activation leads to a downstream cascade:

-

cAMP Production: The activated Gs protein stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic adenosine monophosphate (cAMP).[11][]

-

PKA Activation: The rise in intracellular cAMP activates Protein Kinase A (PKA).[10][11]

-

Akt/mTORC1 Pathway Activation: While the precise link can be complex, β2-AR stimulation is known to increase the phosphorylation and activation of Akt (also known as Protein Kinase B).[13] Akt, in turn, is a critical upstream activator of the mammalian Target of Rapamycin Complex 1 (mTORC1).[9][14] mTOR is a serine/threonine kinase that acts as a master regulator of protein synthesis.[15]

-

Initiation of Protein Translation: Activated mTORC1 phosphorylates two key downstream targets to drive protein synthesis:

-

Ribosomal Protein S6 Kinase (S6K1): Phosphorylation of S6K1 (and its subsequent phosphorylation of the ribosomal protein S6) enhances the translational capacity of the cell by promoting ribosome biogenesis.[16][17]

-

4E-Binding Protein 1 (4E-BP1): mTORC1 phosphorylates 4E-BP1, causing it to dissociate from the eukaryotic initiation factor 4E (eIF4E). This frees eIF4E to bind to the 5' cap of mRNA, a rate-limiting step in the initiation of cap-dependent translation.[15]

-

This coordinated activation results in a significant increase in the rate of muscle protein synthesis, leading to hypertrophy.[2][18]

Visualization: this compound-Induced Protein Synthesis Pathway

Caption: Signaling cascade for this compound-induced muscle protein synthesis.

Experimental Protocol: SUnSET for In Vivo Protein Synthesis Measurement

The Surface Sensing of Translation (SUnSET) technique is a non-radioactive method for measuring protein synthesis by quantifying the incorporation of the antibiotic puromycin into nascent polypeptide chains.[19]

Rationale: Puromycin is an aminonucleoside antibiotic that mimics aminoacyl-tRNA. During translation, it enters the ribosome's A-site and is incorporated into the growing polypeptide chain, effectively terminating translation. The amount of puromycin incorporated, which can be detected by a specific antibody via Western Blot, is directly proportional to the global rate of protein synthesis. This method is a valid alternative to traditional isotopic tracer techniques.[19]

Step-by-Step Methodology:

-

Animal Treatment: Administer this compound or vehicle control to experimental animals (e.g., mice) for the desired duration.

-

Puromycin Injection: 30 minutes prior to tissue collection, administer a precise dose of puromycin via intraperitoneal (IP) injection (e.g., 0.04 µmol/g body weight).

-

Tissue Harvest: At the end of the 30-minute window, humanely euthanize the animals and rapidly dissect the target skeletal muscle (e.g., tibialis anterior, gastrocnemius). Immediately flash-freeze the tissue in liquid nitrogen and store at -80°C.

-

Protein Extraction: Homogenize the frozen muscle tissue in RIPA buffer supplemented with protease and phosphatase inhibitors to create a total protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading for electrophoresis.

-

Western Blotting:

-

Separate 20-40 µg of protein per sample via SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for puromycin (e.g., clone 12D10).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensity for each lane. The intensity of the puromycin signal across the entire lane reflects the global rate of protein synthesis. Normalize data to a loading control (e.g., Coomassie stain of the membrane) to account for any loading inaccuracies.

Self-Validation: This protocol is self-validating through the inclusion of a vehicle control group, which establishes the basal rate of protein synthesis. A positive control, such as insulin stimulation, can also be included to confirm the assay's ability to detect an anabolic response.

Summary of Anabolic Effects

| Parameter | Observation | Species/Model | Reference |

| Lean Mass | +0.91 kg increase after a 2-week cycle | Healthy Men | [16] |

| Body Weight Gain | Significant increase after 10 days of treatment | Mice | [2] |

| mTOR Phosphorylation (Ser2448) | +121% increase 140 min after ingestion | Healthy Men | [10] |

| PKA Substrate Phosphorylation | +35% increase 140 min after ingestion | Healthy Men | [10] |

| Ribosomal Protein S6 Phos. | Marked activation, declining with repeated exposure | Healthy Men | [16][17] |

The Lipolytic Effect: this compound and Adipose Tissue Fat Mobilization

In adipose tissue, this compound exerts a catabolic effect, stimulating the breakdown of stored triglycerides into free fatty acids (FFAs) and glycerol, a process known as lipolysis.[20][21] This action is also mediated by the β2-AR but triggers a distinct downstream pathway tailored to fat mobilization.

Mechanism of Action: The β2-AR to PKA/Lipase Signaling Axis

The signaling cascade in adipocytes shares its initial steps with that in muscle but diverges to activate lipolytic enzymes:

-

β2-AR Activation and cAMP Production: As in muscle, this compound binds to β2-ARs on adipocytes, activating the Gs protein and adenylyl cyclase, leading to a surge in intracellular cAMP.[11][22]

-

Phosphorylation of Lipolytic Machinery: PKA acts on two crucial proteins located on the surface of intracellular lipid droplets:

-

Perilipin 1 (PLIN1): In the basal state, PLIN1 coats the lipid droplet, acting as a barrier to prevent lipase access. PKA-mediated phosphorylation of PLIN1 causes a conformational change, releasing a co-activator protein (CGI-58) and exposing the triglyceride core.[24]

-

Hormone-Sensitive Lipase (HSL): PKA directly phosphorylates and activates HSL. This activated HSL then translocates from the cytoplasm to the lipid droplet surface.[22]

-

-

Triglyceride Hydrolysis: The primary lipase for initiating triglyceride breakdown, Adipose Triglyceride Lipase (ATGL), is activated by the released co-activator CGI-58.[22] ATGL hydrolyzes triglycerides to diacylglycerol. The activated HSL then efficiently hydrolyzes diacylglycerol to monoacylglycerol, which is further broken down by monoacylglycerol lipase (MGL).

-

Release of FFA and Glycerol: The final products, free fatty acids and glycerol, are released from the adipocyte into the bloodstream to be used as energy by other tissues.[11]

Visualization: this compound-Induced Lipolysis Pathway

Caption: Signaling cascade for this compound-induced lipolysis in adipocytes.

Experimental Protocol: In Vitro Adipocyte Lipolysis Assay

This protocol measures the rate of lipolysis by quantifying the amount of glycerol released from cultured adipocytes into the surrounding medium.

Rationale: Adipocytes have very low levels of glycerol kinase, meaning that once glycerol is produced from triglyceride breakdown, it cannot be readily re-phosphorylated and re-used within the cell.[25] Therefore, the amount of glycerol released into the medium is a stable and reliable indicator of the total lipolytic rate.[25][26]

Step-by-Step Methodology:

-

Cell Culture: Culture pre-adipocytes (e.g., 3T3-L1 murine cells or primary human pre-adipocytes) and differentiate them into mature, lipid-laden adipocytes according to standard protocols.

-

Pre-incubation/Wash: Gently wash the mature adipocytes twice with a warm buffer (e.g., Krebs-Ringer bicarbonate buffer with 2% BSA) to remove any residual media components.

-

Treatment Incubation: Add fresh assay buffer containing the desired concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁵ M). Include a vehicle control (buffer only) and a positive control (e.g., 10 µM Isoproterenol, a non-specific β-agonist).[27]

-

Sample Collection: Incubate the cells at 37°C for a set period (e.g., 1-3 hours). At the end of the incubation, carefully collect a sample of the culture medium from each well.

-

Glycerol Quantification: Measure the glycerol concentration in the collected media using a commercial colorimetric assay kit.[27][28][29] These kits typically use a coupled enzyme reaction:

-

Glycerol is phosphorylated by glycerol kinase to form glycerol-1-phosphate (G-1-P).

-

G-1-P is then oxidized by glycerol phosphate oxidase, producing hydrogen peroxide (H₂O₂).

-

A peroxidase enzyme uses the H₂O₂ to react with a chromogen, producing a colored product that can be measured spectrophotometrically (e.g., at 540 nm).[27]

-

-

Data Analysis: Create a standard curve using known concentrations of glycerol. Use this curve to calculate the glycerol concentration in each experimental sample. Lipolytic activity is expressed as the amount of glycerol released, often normalized to total cellular protein content or DNA content to account for variations in cell number.

Summary of Lipolytic Effects

| Parameter | Observation | Species/Model | Reference |

| Resting Energy Expenditure | +21% increase 140 min after ingestion | Healthy Men | [10] |

| Fat Oxidation | +39% increase 140 min after ingestion | Healthy Men | [10] |

| Circulating Fatty Acids | +180% increase 140 min after ingestion | Healthy Men | [10] |

| Basal Lipolysis | Significant increase compared to control | Rat Primary Adipocytes | [20] |

| Adipogenesis | Modestly decreased with treatment | 3T3-L1 Cells | [20] |

Conclusion and Future Directions

This compound exhibits a remarkable dual functionality, acting as a potent anabolic agent in skeletal muscle while simultaneously promoting catabolism in adipose tissue. This tissue-specific dichotomy is governed by the activation of the β2-adrenergic receptor, which, depending on the cellular context, triggers distinct downstream signaling pathways. In muscle, it leverages the Akt/mTORC1 axis to drive protein synthesis and hypertrophy. In fat, it activates the canonical cAMP/PKA cascade to unleash powerful lipolytic enzymes.

The detailed mechanistic understanding and robust experimental protocols outlined in this guide provide a framework for the continued investigation of β2-AR agonists. For drug development professionals, the challenge lies in harnessing the therapeutic potential of these pathways—for conditions like sarcopenia or obesity—while mitigating off-target effects and receptor desensitization. Future research should focus on developing more tissue-selective agonists or modulators of these downstream pathways to create safer and more effective therapeutics.

References

- Hinkle, R. T., et al. (2002). Skeletal muscle hypertrophy and anti-atrophy effects of clenbuterol are mediated by the beta2-adrenergic receptor. PubMed.

- von Walden, F., et al. (2018). AKT controls protein synthesis and oxidative metabolism via combined mTORC1 and FOXO1 signalling to govern muscle physiology.

- Hostrup, M., et al. (2025). Clenbuterol induces lean mass and muscle protein accretion, but attenuates cardiorespiratory fitness and desensitizes muscle β2-adrenergic signalling. PubMed.

- Miller, S. T., et al. (2008).

- Martin, P., et al. (1985). Comparison of clenbuterol enantiomers using four psychopharmacological tests sensitive to beta-agonists. PubMed.

- BioIVT. (n.d.). Configure Lipolysis Assay Kit. BioIVT.

- Hostrup, M., et al. (2025). Clenbuterol induces lean mass and muscle protein accretion, but attenuates cardiorespiratory fitness and desensitizes muscle β2‐adrenergic signalling. PubMed Central (PMC).

- Zen-Bio. (n.d.). Human Adipocyte Lipolysis Assay Kit. Zen-Bio.

- Maltin, C. A., et al. (1987).

- Bodine, S. C., et al. (2001). Akt/mTOR pathway is a crucial regulator of skeletal muscle hypertrophy and can prevent muscle atrophy in vivo.

- Strålfors, P., & Honnor, R. C. (2015). Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro.

- Bodine, S. C., et al. (2001).

- Schweiger, M., et al. (2014). Measurement of Lipolysis. PubMed Central (PMC).

- Chen, Z., et al. (2025).

- Douillard, A., et al. (2011). Clenbuterol, a β2-adrenergic agonist, reciprocally alters PGC-1 alpha and RIP140 and reduces fatty acid and pyruvate oxidation in rat skeletal muscle. American Journal of Physiology-Endocrinology and Metabolism.

- Kaczmarek, M. M., et al. (2021). The Effect of the Clenbuterol-β2-Adrenergic Receptor Agonist on the Peripheral Blood Mononuclear Cells Proliferation, Phenotype, Functions, and Reactive Oxygen Species Production in Race Horses In Vitro. PubMed.

- Liu, K., et al. (2015).

- Patsnap. (2024). What is the mechanism of Clenbuterol Hydrochloride?

- Zen-Bio. (n.d.). Adipose Tissue Explant Lipolysis Assay Kit: Glycerol Detection. Zen-Bio.

- Kim, J., et al. (2017). mTOR as a Key Regulator in Maintaining Skeletal Muscle Mass. Frontiers in Physiology.

- BOC Sciences. (n.d.). Clenbuterol: Definition, Mechanism of Action and Uses. BOC Sciences.

- Choi, H., et al. (2009).

- Goodman, C. A., & Hornberger, T. A. (2014). Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? Journal of Applied Physiology.

- Scarpace, P. J., & Matheny, M. (2011). β-Adrenoceptor Signaling Networks in Adipocytes for Recruiting Stored Fat and Energy Expenditure. PubMed Central (PMC).

- Wikipedia. (n.d.). Clenbuterol. Wikipedia.

- Kim, H. K., et al. (2011). Effect of clenbuterol on apoptosis, adipogenesis, and lipolysis in adipocytes. PubMed.

- Sul, H. S. (2012). The role of genes involved in lipolysis on weight loss program in overweight and obese individuals. PubMed Central (PMC).

- Kim, H. K., et al. (2011). Effect of clenbuterol on apoptosis, adipogenesis, and lipolysis in adipocytes.

- Al-Majed, A. A., et al. (2013). ENANTIOMERIC RESOLUTION AND DETERMINATION OF CLENBUTEROL BY HPLC TECHNIQUE IN PLASMA AND PHARMACEUTICAL FORMULATIONS USING POLYS. International Journal of Pharmacy and Pharmaceutical Sciences.

- Hostrup, M., et al. (2019). Beta2-adrenergic agonist clenbuterol increases energy expenditure and fat oxidation, and induces mTOR phosphorylation in skeletal muscle of young healthy men. PubMed.

Sources

- 1. Clenbuterol - Wikipedia [en.wikipedia.org]

- 2. Changes in skeletal muscle gene expression following clenbuterol administration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. The Effect of the Clenbuterol-β2-Adrenergic Receptor Agonist on the Peripheral Blood Mononuclear Cells Proliferation, Phenotype, Functions, and Reactive Oxygen Species Production in Race Horses In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enantioselective disposition of clenbuterol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chalcogen.ro [chalcogen.ro]

- 7. Skeletal muscle hypertrophy and anti-atrophy effects of clenbuterol are mediated by the beta2-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Akt/mTOR pathway is a crucial regulator of skeletal muscle hypertrophy and can prevent muscle atrophy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Beta2 -adrenergic agonist clenbuterol increases energy expenditure and fat oxidation, and induces mTOR phosphorylation in skeletal muscle of young healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Clenbuterol Hydrochloride? [synapse.patsnap.com]

- 13. β2-Adrenergic Receptor Agonist Clenbuterol Protects Against Acute Ischemia/Reperfusion-Induced Arrhythmia by Regulation of Akt/eNOS/NO/Cx43 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. AKT controls protein synthesis and oxidative metabolism via combined mTORC1 and FOXO1 signalling to govern muscle physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | mTOR as a Key Regulator in Maintaining Skeletal Muscle Mass [frontiersin.org]

- 16. Clenbuterol induces lean mass and muscle protein accretion, but attenuates cardiorespiratory fitness and desensitizes muscle β2-adrenergic signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Clenbuterol induces lean mass and muscle protein accretion, but attenuates cardiorespiratory fitness and desensitizes muscle β2‐adrenergic signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. portlandpress.com [portlandpress.com]

- 19. Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effect of clenbuterol on apoptosis, adipogenesis, and lipolysis in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. The role of genes involved in lipolysis on weight loss program in overweight and obese individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 23. β-Adrenoceptor Signaling Networks in Adipocytes for Recruiting Stored Fat and Energy Expenditure - PMC [pmc.ncbi.nlm.nih.gov]

- 24. β-adrenergic receptor-stimulated lipolysis requires the RAB7-mediated autolysosomal lipid degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Measurement of Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. zen-bio.com [zen-bio.com]

- 28. bioivt.com [bioivt.com]

- 29. zen-bio.com [zen-bio.com]

(R)-Clenbuterol: A Stereospecific Approach to Combating Muscle Wasting

An in-depth technical guide or whitepaper on the core.

A Technical Guide for Preclinical Drug Development

Introduction